molecular formula C14H20O2 B13598436 3-(4-Tert-butylphenyl)butanoic acid CAS No. 15954-43-5

3-(4-Tert-butylphenyl)butanoic acid

Cat. No.: B13598436
CAS No.: 15954-43-5
M. Wt: 220.31 g/mol
InChI Key: QHKVITXUYYFTOY-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)butanoic acid is an organic compound with the molecular formula C14H20O2. It is a white crystalline solid that is used in various chemical syntheses and industrial applications. The compound is characterized by a butanoic acid group attached to a phenyl ring, which is further substituted with a tert-butyl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Tert-butylphenyl)butanoic acid can be synthesized through several methods. One common approach involves the reaction of 4-tert-butylbenzyl chloride with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method involves the Friedel-Crafts acylation of 4-tert-butylbenzene with butyryl chloride, followed by hydrolysis of the resulting ketone.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. These reactions are carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the acylation process. The resulting product is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The tert-butyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.

Major Products Formed

    Oxidation: 4-tert-Butylbenzoic acid or 4-tert-butylbenzaldehyde.

    Reduction: 3-(4-tert-Butylphenyl)butanol or 3-(4-tert-Butylphenyl)butanal.

    Substitution: 4-tert-Butyl-2-nitrophenylbutanoic acid or 4-tert-Butyl-2-bromophenylbutanoic acid.

Scientific Research Applications

3-(4-Tert-butylphenyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenyl)butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Tert-butylphenyl)propanoic acid
  • 4-tert-Butylphenylboronic acid
  • 4-tert-Butylphenol

Comparison

3-(4-Tert-butylphenyl)butanoic acid is unique due to the presence of the butanoic acid group, which imparts distinct chemical and physical properties compared to similar compounds. For example, 3-(4-Tert-butylphenyl)propanoic acid has a shorter carbon chain, affecting its reactivity and solubility. 4-tert-Butylphenylboronic acid and 4-tert-Butylphenol lack the carboxylic acid group, resulting in different chemical behaviors and applications.

Properties

CAS No.

15954-43-5

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

3-(4-tert-butylphenyl)butanoic acid

InChI

InChI=1S/C14H20O2/c1-10(9-13(15)16)11-5-7-12(8-6-11)14(2,3)4/h5-8,10H,9H2,1-4H3,(H,15,16)

InChI Key

QHKVITXUYYFTOY-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

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